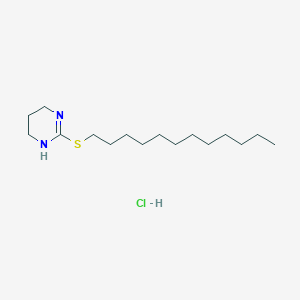
2-(dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis can be used for this .科学研究应用
2-(dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including drugs, diagnostic agents, and biotechnological reagents. It is also used as a catalyst in organic synthesis, as a reagent in the synthesis of peptides, and as a starting material in the preparation of compounds for use in medicinal chemistry. In addition, this compound has been used in the synthesis of novel materials for use in fuel cells, solar cells, and other energy-related applications.
作用机制
2-(dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride acts as a nucleophile in organic synthesis, meaning that it can react with electrophiles to form new bonds. The reaction of this compound with an electrophile results in the formation of a new carbon-sulfur bond, which is a key step in the synthesis of many compounds.
Biochemical and Physiological Effects
This compound has not been studied in detail for its biochemical and physiological effects. However, it is known to be a relatively non-toxic compound, and has been used safely in laboratory experiments.
实验室实验的优点和局限性
2-(dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a wide range of reactions. It is also relatively non-toxic and can be stored for long periods of time without degrading. However, it is not suitable for use in reactions involving highly reactive compounds, as it is not very reactive itself.
未来方向
There are a number of potential future directions for the use of 2-(dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride in scientific research. It could be used in the synthesis of new compounds for use in drug discovery and development, as well as in the development of novel materials for use in energy-related applications. It could also be used in the synthesis of peptides, which could be used in the development of new diagnostic agents. In addition, it could be used as a reagent in the synthesis of compounds for use in medicinal chemistry. Finally, it could be used in the development of new catalysts for organic synthesis.
合成方法
The synthesis of 2-(dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride is a two-step process. First, anhydrous sodium sulfide is reacted with dodecylsulfanyl chloride in aqueous ethanol to form the intermediate compound 2-dodecylsulfanyl-1,4,5,6-tetrahydropyrimidine. This intermediate compound is then reacted with hydrochloric acid to form this compound hydrochloride.
安全和危害
属性
IUPAC Name |
2-dodecylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2S.ClH/c1-2-3-4-5-6-7-8-9-10-11-15-19-16-17-13-12-14-18-16;/h2-15H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGZFMNBPKCHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NCCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)
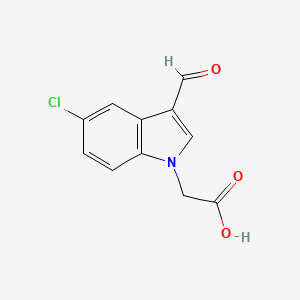
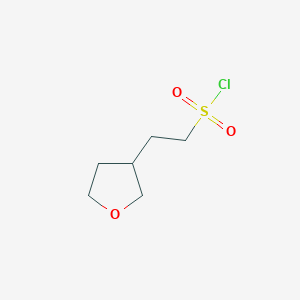
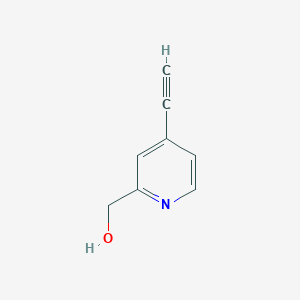
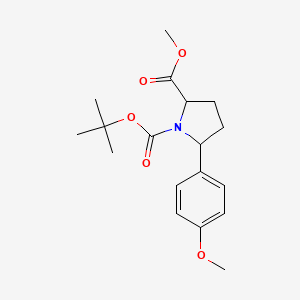

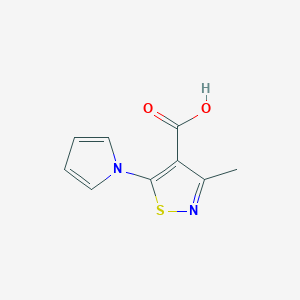
![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)
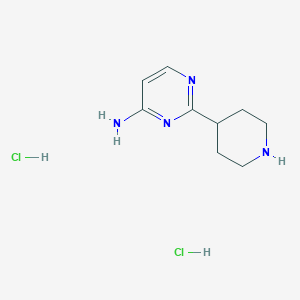
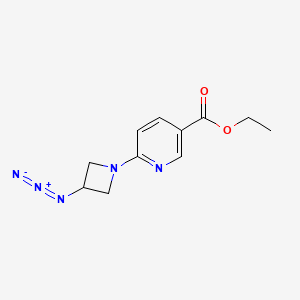
![2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-2-oxoacetic acid](/img/structure/B6617903.png)
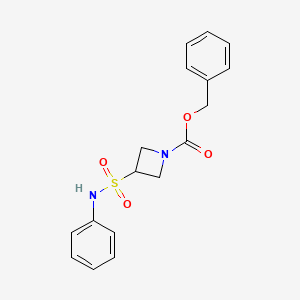
![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)